molecular formula C12H12N2O2 B1611657 Ethyl 6-aminoquinoline-3-carboxylate CAS No. 21872-92-4

Ethyl 6-aminoquinoline-3-carboxylate

Cat. No. B1611657
CAS RN: 21872-92-4
M. Wt: 216.24 g/mol
InChI Key: CKSCDHZNOKMFPX-UHFFFAOYSA-N
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Description

Ethyl 6-aminoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is also known as 3-Quinolinecarboxylic acid, 6-amino-, ethyl ester .


Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 6-aminoquinoline-3-carboxylate, has been a topic of interest in recent years due to their various applications in medicinal and industrial chemistry . The Friedländer condensation of 2-aminoacetophenone with ethyl acetoacetate has been used to obtain ethyl 2,4-dimethylquinoline-3-carboxylate . Another method involves the condensation of primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of Ethyl 6-aminoquinoline-3-carboxylate has been studied using various spectroscopic techniques. The ground state (GS) and the lowest excited state (ES) optimization of 6-aminoquinoline (6AQ) was performed using the DFT/TD-DFT approach with 6-311G(d,p) basis set and B3LYP functional in the gas phase .


Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Ethyl 6-aminoquinoline-3-carboxylate has a molecular weight of 216.24 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Future Directions

Quinoline derivatives have been of particular concern in medicinal and organic chemistry due to their various applications in medicinal and industrial chemistry . They are commonly considered as a prototype molecule to many drugs . Therefore, the future directions for Ethyl 6-aminoquinoline-3-carboxylate could involve further studies on its potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

ethyl 6-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSCDHZNOKMFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534739
Record name Ethyl 6-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-aminoquinoline-3-carboxylate

CAS RN

21872-92-4
Record name Ethyl 6-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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